molecular formula C10H12N2O B14004108 N-(4-(aminomethyl)phenyl)acrylamide

N-(4-(aminomethyl)phenyl)acrylamide

Cat. No.: B14004108
M. Wt: 176.21 g/mol
InChI Key: LNOJQBCYGMAKKK-UHFFFAOYSA-N
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Description

N-(4-(Aminomethyl)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the para position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that enhance its pharmacological properties. Recent studies highlight its role as a scaffold for designing kinase inhibitors, particularly targeting Janus kinase 2 (JAK2) and pyruvate dehydrogenase kinase 1 (PDK1). For instance, derivatives of this compound, such as AAZ2 (an arsenic-containing analog), exhibit potent antitumor activity by inducing mitochondrial-dependent apoptosis in gastric cancer cells via PDK1 inhibition . Additionally, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives derived from this core structure demonstrate selective JAK2 inhibition, showing promise for treating myeloproliferative neoplasms .

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1,7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOJQBCYGMAKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Schotten-Baumann Reaction: One common method for synthesizing N-(4-(aminomethyl)phenyl)acrylamide involves the Schotten-Baumann reaction. This reaction typically involves the reaction of 4-(aminomethyl)aniline with acryloyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Continuous Flow Synthesis: Another method involves continuous flow synthesis, which offers advantages in terms of safety and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Continuous flow processes are often preferred due to their scalability and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-(aminomethyl)phenyl)acrylamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted amides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amides and amines.

Scientific Research Applications

N-(4-(aminomethyl)phenyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(aminomethyl)phenyl)acrylamide involves its interaction with biological nucleophiles, such as DNA bases, proteins, or peptides. The compound can form covalent bonds with these nucleophiles, leading to various biological effects. For example, its reactivity with glutathione can lead to disturbances in the redox balance, making cells more vulnerable to reactive oxygen species . This reactivity is primarily due to the electrophilic nature of the acrylamide group, which can undergo nucleophilic addition reactions with biological molecules.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The biological activity of acrylamide derivatives is highly sensitive to substituent groups. Below is a comparative analysis:

Compound Substituents Key Biological Activity Reference
N-(4-(Aminomethyl)phenyl)acrylamide -CH₂NH₂ at para position JAK2/PDK1 inhibition; apoptotic induction in cancer cells
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide -NH₂ and -OCH₃ at para positions Anticancer activity (specific targets not detailed)
(E)-N-(2-Aminobenzyl)-3-(4-(trifluoromethyl)phenyl)acrylamide -CF₃ and -NH₂ on adjacent rings Not explicitly stated; likely optimized for binding affinity
(Z)-2-[(E)-3-(4-Methoxyphenyl)acrylamido]-3-(4-nitrophenyl)-N-propylacrylamide -OCH₃, -NO₂, and -NHCOC₃H₇ groups Anticancer activity (mechanism undefined)
N-(4-Nitrophenyl)acrylamide -NO₂ at para position No direct activity reported; often used as a synthetic intermediate
3-(4-Hydroxyphenyl)-N-(4-propoxy phenyl)acrylamide -OH and -OC₃H₇ groups Anti-inflammatory activity (IC₅₀ = 17.00 μM, comparable to quercetin)
3-Phenyl-N-(4-sulfamoylphenyl)acrylamide -SO₂NH₂ at para position Antibacterial/antifungal potential (implied by sulfonamide group)

Key Observations:

  • Electron-Withdrawing vs. In contrast, methoxy (-OCH₃) and hydroxy (-OH) groups (e.g., ) increase solubility and modulate redox properties.
  • Aminomethyl Group: The -CH₂NH₂ group in the target compound facilitates hydrogen bonding and charge interactions, critical for kinase inhibition (e.g., JAK2 ). This group is absent in most analogs, underscoring its unique role in target engagement.

Physicochemical Properties

Property This compound N-(4-Nitrophenyl)acrylamide 3-(4-Hydroxyphenyl)-N-(4-propoxyphenyl)acrylamide
Molecular Weight ~192.17 (derivative-dependent) 192.17 ~360.37 (estimated)
Water Solubility Moderate (due to -CH₂NH₂) Low (hydrophobic -NO₂) Low (hydrophobic -OC₃H₇)
Melting Point Not reported Not reported Not reported

Biological Activity

N-(4-(aminomethyl)phenyl)acrylamide, a compound belonging to the acrylamide family, has garnered attention due to its biological activities and potential implications in toxicology and pharmacology. This article explores its biological activity, focusing on its reactivity, cytotoxicity, and potential therapeutic applications, supported by diverse research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10N2O
  • CAS Number : 1276110-75-8

This compound features an acrylamide functional group attached to a para-aminomethylphenyl moiety, which contributes to its reactivity and biological interactions.

Cytotoxicity and Genotoxicity

Research indicates that acrylamides, including this compound, exhibit significant cytotoxic effects. A study highlighted that acrylamides can cause oxidative stress and activate cellular responses leading to cytotoxicity. The cytotoxic effects are primarily attributed to the compound's ability to react with biological nucleophiles such as glutathione (GSH), resulting in disturbances in redox balance and increased vulnerability to reactive oxygen species (ROS) .

The reactivity of this compound with GSH was assessed in various studies, revealing that it can form conjugates that may contribute to its cytotoxic profile. For instance, the second-order reaction rate constants of several acrylamides with GSH were measured, indicating varying degrees of reactivity which correlate with their cytotoxic potential .

The mechanism of action for this compound involves metabolic activation leading to the formation of reactive electrophiles. These electrophiles can covalently bind to DNA, primarily targeting deoxyguanosine bases. This binding can lead to mutagenic effects and ultimately contribute to carcinogenesis . The mode of action is similar to other known genotoxic compounds where metabolic activation is crucial for their biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Assessment : A systematic study evaluated the cytotoxic effects of various acrylamides on different cell lines. The findings indicated that this compound exhibited significant toxicity at lower concentrations compared to other derivatives .
  • DNA Reactivity : In a case study involving DNA-reactive carcinogens, this compound was shown to increase DNA mutation rates through its electrophilic interactions with nucleophilic sites on DNA .
  • Oxidative Stress Response : Another study highlighted the correlation between acrylamide exposure and oxidative stress markers in cellular models. The activation of stress response pathways was noted as a significant factor in the observed cytotoxicity .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusKey FindingsReference
CytotoxicityHigh toxicity observed in multiple cell lines; reactive with GSH
DNA ReactivityIncreased mutation rates due to covalent binding with DNA
Oxidative Stress ResponseActivation of oxidative stress pathways correlating with cytotoxicity

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